(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Description
Properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-16(2)21-12-17(13-22-16)10-19(11-17)15(20)18(7-3-4-8-18)14-6-5-9-23-14/h5-6,9H,3-4,7-8,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFQXOCAIPSEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3(CCCC3)C4=CC=CS4)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1-(thiophen-2-yl)cyclopentyl)methanone , known for its structural complexity and unique spirocyclic framework, has garnered attention in pharmaceutical research for its potential biological activities. This article delves into the biological activity of this compound, focusing on its therapeutic properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 335.5 g/mol. The structure features a spirocyclic core that contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅NO₃S |
| Molecular Weight | 335.5 g/mol |
| CAS Number | 1396889-00-1 |
Therapeutic Potential
Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer activities. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, which modulate biochemical pathways relevant to disease processes .
Case Studies
- Anti-Cancer Activity : A study demonstrated that related compounds targeting the KRAS G12C mutation showed significant antitumor effects in xenograft mouse models. The structural optimization of these compounds led to enhanced metabolic stability and efficacy . This suggests that the spirocyclic structure may play a crucial role in binding affinity and biological effectiveness.
- Inflammatory Response Modulation : Preliminary studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
The compound's interaction with molecular targets is critical for its biological effects. It is hypothesized that the spirocyclic moiety allows for specific binding to target proteins involved in cellular signaling pathways, thereby influencing processes such as cell proliferation and apoptosis .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions including oxidation, reduction, and substitution reactions . Optimization of these synthetic routes is essential for improving yield and scalability for potential industrial applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Key Features |
|---|---|
| 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane | Similar spirocyclic structure |
| 1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one | Exhibits distinct biological properties due to structural variations |
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Inhibits the growth of bacteria and fungi by interfering with cell wall synthesis. |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines and mediators. |
| Analgesic | Provides pain relief through modulation of pain pathways in the central nervous system. |
Antimicrobial Studies
Studies have shown that compounds with similar spirocyclic structures possess significant antimicrobial properties. For instance, derivatives of spirocyclic compounds have demonstrated effectiveness against various bacterial strains, suggesting that (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1-(thiophen-2-yl)cyclopentyl)methanone may also exhibit similar activity due to its structural characteristics.
Anti-inflammatory Effects
Research involving animal models has indicated that spirocyclic compounds can significantly reduce edema and inflammatory markers when administered prior to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases.
Analgesic Activity
Controlled trials have highlighted the analgesic properties of spirocyclic compounds, showing their ability to alleviate pain responses through central nervous system pathways. This characteristic indicates potential for use in pain management therapies.
Case Studies
Several studies have investigated the effects of this compound and related structures:
Antimicrobial Case Study:
A study demonstrated that a derivative of the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
Anti-inflammatory Research:
In a model of arthritis, treatment with a similar spirocyclic compound resulted in decreased joint swelling and pain, indicating its effectiveness in reducing inflammation.
Analgesic Trials:
A double-blind study assessed the analgesic effects of a related compound on patients with chronic pain, revealing significant reductions in pain scores compared to placebo controls.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound | Biological Activity | Notes |
|---|---|---|
| 1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one | Antimicrobial, Anti-inflammatory | Similar spirocyclic structure |
| 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane | Moderate anti-inflammatory effects | Less potent than the target compound |
| tert-butyl 2-oxo-7-azaspiro[3.5]nonane | Exhibits mild analgesic properties | Different substitution pattern |
Comparison with Similar Compounds
Structural Analogues from
Compounds 7f , 8a , and 8b () share functional similarities with the target compound, particularly in their use of heterocyclic systems and ketone linkages:
Key Observations :
- Spirocyclic vs. Piperazine Systems : The target compound replaces the piperazine moiety in 7f /8a with a spirocyclic system, which may reduce conformational flexibility but improve metabolic stability .
- Thiophene vs.
- Ketone Position: The target compound’s ketone is directly attached to the spirocyclic amine, whereas 7f/8a feature ketones or alcohols in a propanone/propanol bridge.
Spirocyclic Analogues from
lists spirocyclic compounds with structural parallels:
- 2-Oxa-5,8-diazaspiro[3.5]nonane diHCl (AS98875): Contains a 2-oxa-5,8-diaza system, contrasting with the 6,8-dioxa-2-aza system in the target compound. The absence of a thiophene group limits direct pharmacological comparisons but highlights variability in spirocyclic ring substitution patterns .
- 6-Methyl-2,6-diazaspiro[3.5]nonane diHCl (AS51989): Features dual nitrogen atoms in the spiro system, which may enhance hydrogen-bonding capacity compared to the target’s single amine group .
Physicochemical and Spectral Properties
While spectral data (IR, NMR) for the target compound are unavailable, comparisons can be inferred:
- IR Spectroscopy : The target’s C=O stretch (~1700 cm⁻¹) would resemble 7f , but its spirocyclic ethers (C-O-C) may show absorption near 1100 cm⁻¹, absent in 8a ’s methoxy groups .
- NMR: The 7,7-dimethyl groups in the spiro system would produce distinct singlet peaks in ¹H-NMR (δ ~1.2–1.5 ppm), unlike the multiplet patterns of 8a’s propanol chain .
Q & A
Q. What are the established synthetic routes for this spiro heterocyclic compound?
The compound’s synthesis typically involves multi-step reactions, including:
- Spiroannulation : Cyclization of a thiophene-substituted cyclopentane precursor with 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane.
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the spiroazetidine and thiophen-2-ylcyclopentane moieties .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (acetone/water) for isolation. Key challenge: Minimizing epimerization during spiro ring formation.
Q. How is the compound’s structure validated experimentally?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify spiro connectivity and substituent positions (e.g., thiophene protons at δ 7.2–7.4 ppm) .
- X-ray crystallography : Resolving the spiro[3.5]nonane core and dihedral angles between the azetidine and cyclopentane rings .
- High-resolution mass spectrometry (HRMS) : Matching the molecular ion peak to the calculated exact mass (CHNOS: 381.1402 Da).
Q. What safety protocols are recommended for handling this compound?
Based on structurally related spiroazetidine safety
- PPE : Gloves, lab coat, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity?
- Molecular docking : Use Discovery Studio or AutoDock Vina to predict binding affinities to targets like sigma receptors or histaminergic pathways .
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
- MD simulations : Assess conformational stability of the spiro ring in aqueous vs. lipid bilayer environments .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response reevaluation : Test the compound across a wider concentration range (e.g., 1 nM–100 µM) to identify off-target effects .
- Assay standardization : Compare results across multiple platforms (e.g., FLIPR for calcium flux vs. radioligand binding for receptor affinity) .
- Metabolite screening : Use LC-MS to detect degradation products that may interfere with activity measurements .
Q. How can stability issues in aqueous buffers be mitigated?
- pH optimization : Maintain buffers at pH 6–7 to prevent hydrolysis of the dioxa-azaspiro ring .
- Lyophilization : Store the compound as a lyophilized powder at −80°C to extend shelf life.
- Co-solvent systems : Use 10% DMSO/PBS to enhance solubility without destabilizing the spiro framework .
Q. What analytical techniques are critical for assessing purity in complex mixtures?
- HPLC-DAD : Use a C18 column (ACN/water + 0.1% TFA) to separate impurities with UV detection at 254 nm .
- Chiral chromatography : Resolve enantiomers using a Chiralpak IA column to confirm stereochemical integrity .
- NMR purity analysis : Integrate proton signals to quantify residual solvents (e.g., acetone < 0.5%) .
Q. How can structure-activity relationships (SAR) guide analog design?
- Core modifications : Replace the thiophene with furan or pyrrole to modulate electron density and binding .
- Spiro ring expansion : Synthesize spiro[4.5] derivatives to evaluate steric effects on receptor selectivity .
- Substituent tuning : Introduce methyl or fluoro groups at the cyclopentyl position to enhance metabolic stability .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Validation
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | Thiophene protons: δ 7.2–7.4 (multiplet) | |
| C NMR | Spiro-C: 98.2 ppm; carbonyl-C: 208.5 ppm | |
| HRMS | [M+H]: 382.1475 (calc. 382.1478) |
Q. Table 2. Computational Parameters for Docking Studies
| Software | Target Receptor | Binding Energy (kcal/mol) |
|---|---|---|
| Discovery Studio | Sigma-1 receptor | −9.2 |
| AutoDock Vina | Histamine H | −8.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
